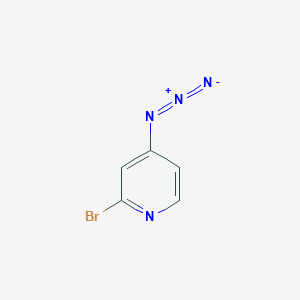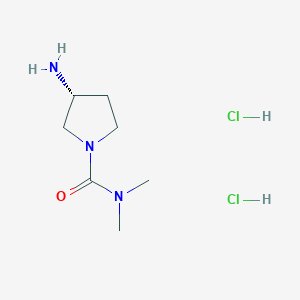
(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanol: is a chemical compound that features a morpholine ring attached to a triazole ring via an ethyl linker, with a methanol group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Morpholinoethyl Group: The morpholinoethyl group can be introduced through a nucleophilic substitution reaction where a morpholine derivative reacts with an appropriate electrophile.
Introduction of the Methanol Group: The methanol group can be added via a reduction reaction, where a suitable precursor is reduced to form the alcohol group.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction to form a dihydrotriazole derivative.
Substitution: The morpholinoethyl group can participate in substitution reactions, where the morpholine ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting biochemical pathways.
Drug Development:
Medicine:
Therapeutics: The compound can be explored for its therapeutic potential in treating various diseases.
Diagnostics: It may be used in diagnostic assays to detect specific biomolecules.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as a building block in the production of various chemicals.
Mechanism of Action
The mechanism of action of (1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can interact with active sites of enzymes, inhibiting their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(1-(2-Morpholinoethyl)-1H-indole-3-carboxylic acid): This compound also features a morpholinoethyl group but has an indole ring instead of a triazole ring.
(1-(2-Morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione): This compound has a naphthoquinone skeleton with a morpholinoethyl group.
Uniqueness:
Structural Features: The combination of a morpholine ring, triazole ring, and methanol group is unique to (1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanol.
Reactivity: The presence of both nucleophilic and electrophilic sites within the molecule allows for diverse chemical reactions.
Properties
Molecular Formula |
C9H16N4O2 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
[1-(2-morpholin-4-ylethyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C9H16N4O2/c14-8-9-7-13(11-10-9)2-1-12-3-5-15-6-4-12/h7,14H,1-6,8H2 |
InChI Key |
XVATYAHZQZVWGH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C=C(N=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B13626596.png)

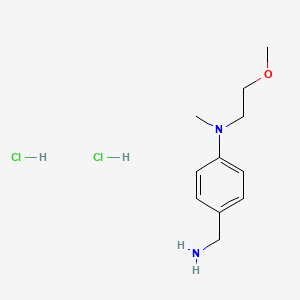
![6-[(Tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13626611.png)
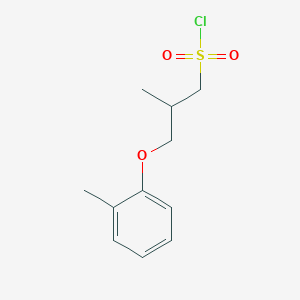

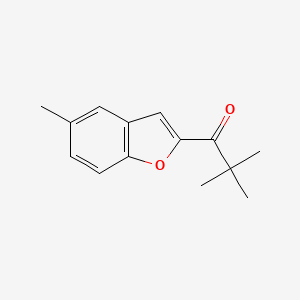
![3-{[(Tert-butoxy)carbonyl]amino}-5-chlorobenzoic acid](/img/structure/B13626651.png)
